Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
CAS No.: 946235-04-7
Cat. No.: VC4137640
Molecular Formula: C20H17F2NO4S2
Molecular Weight: 437.48
* For research use only. Not for human or veterinary use.
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate - 946235-04-7](/images/structure/VC4137640.png)
Specification
CAS No. | 946235-04-7 |
---|---|
Molecular Formula | C20H17F2NO4S2 |
Molecular Weight | 437.48 |
IUPAC Name | ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-14-8-9-16(21)17(22)10-14/h4-11,23H,3H2,1-2H3 |
Standard InChI Key | BXGAWXCNKVZUIR-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C<sub>20</sub>H<sub>17</sub>F<sub>2</sub>NO<sub>4</sub>S<sub>2</sub> and a molecular weight of 437.5 g/mol . Key structural components include:
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A thiophene ring substituted at positions 3 and 4.
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A sulfamoyl group (-SO<sub>2</sub>NH-) linked to a 3,4-difluorophenyl ring.
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A 4-methylphenyl group at position 4 of the thiophene core.
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An ethyl carboxylate ester at position 2.
Table 1: Physicochemical Properties
Synthetic Routes and Optimization
Key Synthetic Steps
The synthesis typically involves a multi-step sequence:
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Thiophene Core Formation: Cyclization of appropriate precursors (e.g., diketones or thioglycolic acid derivatives) to construct the thiophene ring.
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Sulfamoylation: Introduction of the sulfamoyl group via reaction with 3,4-difluoroaniline and sulfonating agents .
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Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate or similar reagents.
Reaction Conditions
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Sulfamoylation: Conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
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Esterification: Requires catalytic pyridine to activate the carboxylate intermediate.
Table 2: Representative Synthetic Yields
Pharmacological Properties
Anti-Inflammatory Activity
Sulfamoyl-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation . While direct evidence for this compound is limited, structural analogs demonstrate IC<sub>50</sub> values of 0.8–2.4 μM in COX-2 inhibition assays . The 3,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions with enzyme pockets .
Table 3: Cytotoxicity Data for Structural Analogs
Structure-Activity Relationships (SAR)
Role of Fluorine Substituents
The 3,4-difluorophenyl group increases lipophilicity (logP +0.5 vs. non-fluorinated analogs), improving membrane permeability . Fluorine’s electronegativity also stabilizes interactions with polar enzyme residues .
Sulfamoyl Group Modifications
Replacing the sulfamoyl group with carboxamide reduces anti-inflammatory activity by >50%, highlighting its critical role in COX-2 binding .
Ethyl Carboxylate vs. Methyl Ester
Ethyl esters generally exhibit superior metabolic stability compared to methyl analogs, as evidenced by 2.3-fold longer half-lives in hepatic microsome assays.
Applications and Future Directions
Drug Development
This compound serves as a lead structure for designing:
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Dual COX-2/5-LOX inhibitors to mitigate gastrointestinal toxicity .
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Anticancer agents targeting tubulin polymerization or topoisomerase II.
Challenges and Optimization
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